molecular formula C17H13NO B12460727 4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol

4-{[(E)-naphthalen-1-ylmethylidene]amino}phenol

Cat. No.: B12460727
M. Wt: 247.29 g/mol
InChI Key: CZTLTCCMXCBZDZ-UHFFFAOYSA-N
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Description

4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of naphthaldehyde and 4-aminophenol, resulting in a structure that combines the aromatic naphthalene ring with a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL typically involves the following steps:

  • Condensation Reaction: : The primary method for synthesizing this compound is through a condensation reaction between naphthaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.

  • Reaction Conditions: : The reaction is typically performed at elevated temperatures (around 70-80°C) to ensure complete condensation. The use of a catalyst, such as acetic acid, can enhance the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic group in 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups into the aromatic system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-(DIMETHYLAMINO)BENZYLIDENE)AMINO]PHENOL
  • 4-[(3-NITROBENZYLIDENE)AMINO]PHENOL
  • 4-[(THIOPHEN-2-YLMETHYLENE)AMINO]PHENOL
  • 4-[(E)-3-PHENYLALLYLIDENE)AMINO]PHENOL

Uniqueness

4-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]PHENOL is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylideneamino)phenol

InChI

InChI=1S/C17H13NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,19H

InChI Key

CZTLTCCMXCBZDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)O

Origin of Product

United States

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